molecular formula C44H38Cl2P2 B7769604 p-Xylylenebis(triphenylphosphonium chloride) CAS No. 130547-46-5

p-Xylylenebis(triphenylphosphonium chloride)

Cat. No.: B7769604
CAS No.: 130547-46-5
M. Wt: 699.6 g/mol
InChI Key: IUNJPQCPINLADS-UHFFFAOYSA-L
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Description

p-Xylylenebis(triphenylphosphonium chloride) is a chemical compound with the molecular formula C44H38Cl2P2. It is known for its unique structure, which consists of two triphenylphosphonium groups connected by a p-xylylene bridge. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-xylylenebis(triphenylphosphonium chloride) typically involves the reaction of p-xylylene dibromide with triphenylphosphine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of p-xylylenebis(triphenylphosphonium chloride) follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques to handle bulk quantities. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: p-Xylylenebis(triphenylphosphonium chloride) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to generate phosphine derivatives.

    Substitution: The chloride ions can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts.

Scientific Research Applications

p-Xylylenebis(triphenylphosphonium chloride) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.

    Biology: The compound is studied for its potential use in mitochondrial targeting due to the triphenylphosphonium moiety.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, especially for targeting cancer cells.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of p-xylylenebis(triphenylphosphonium chloride) involves its ability to interact with biological membranes, particularly the mitochondrial membrane. The triphenylphosphonium groups facilitate the compound’s accumulation in the mitochondria, where it can exert its effects. This targeting ability is due to the positive charge on the phosphonium groups, which are attracted to the negatively charged mitochondrial membrane.

Comparison with Similar Compounds

  • Benzyltriphenylphosphonium chloride
  • (4-Methoxybenzyl)triphenylphosphonium chloride
  • (4-Chlorophenoxymethyl)triphenylphosphonium chloride

Comparison: p-Xylylenebis(triphenylphosphonium chloride) is unique due to its p-xylylene bridge, which provides distinct structural and electronic properties compared to other triphenylphosphonium compounds. This bridge allows for specific interactions and applications that are not possible with simpler phosphonium salts.

Properties

IUPAC Name

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2.2ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJPQCPINLADS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926795
Record name [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519-47-7
Record name p-Xylylenebis(triphenylphosphonium chloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, 1,1'-[1,4-phenylenebis(methylene)]bis[1,1,1-triphenyl-, chloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [p-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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